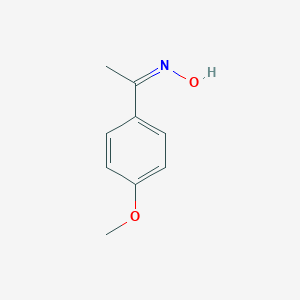
4'-甲氧基苯乙酮肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-Methoxyacetophenone oxime is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-Methoxyacetophenone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Methoxyacetophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxyacetophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
肟,特别是基于头孢菌素的肟,因其抗菌特性而得到认可。 它们对革兰氏阳性菌和革兰氏阴性菌都有效,一些衍生物如头孢呋辛和头孢泊肟已被FDA批准为抗生素 .
α-溴酮的合成
苯乙酮衍生的肟可用于α-溴化反应合成α-溴酮,它们是有机合成中的重要中间体 .
含氮杂环的形成
由于它们对光催化和过渡金属的反应性,肟作为合成含氮杂环的起始原料,在药物化学中很重要 .
动态共价网络
肟可以与酯和氨基甲酸酯结合,形成具有可调动态特性的共价可适应网络 (CAN)。 这种应用在材料科学中具有重要意义,用于开发可适应和自修复材料 .
作用机制
Target of Action
4’-Methoxyacetophenone oxime, also known as 4-Methoxyacetophenone oxime, is a complex organic compound It’s known that oximes, in general, can react with aldehydes or ketones to form more stable compounds .
Mode of Action
It’s known that oximes, such as 4’-Methoxyacetophenone oxime, can act as nucleophiles, reacting with other compounds in a process that is essentially irreversible . This reaction forms the oxime and results in the dehydration of the adduct .
Biochemical Pathways
Oxime ethers, a class of compounds to which 4’-methoxyacetophenone oxime belongs, have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Result of Action
It’s known that 4’-methoxyacetophenone can undergo biocatalytic enantioselective reduction to yield (s)-1-(4-methoxyphenyl) ethanol . This suggests that 4’-Methoxyacetophenone oxime may have similar reactivity and could potentially be involved in similar reactions.
Action Environment
It’s known that the compound can form explosive mixtures with air on intense heating , suggesting that temperature and atmospheric conditions could potentially influence its stability and reactivity.
生化分析
Biochemical Properties
4’-Methoxyacetophenone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, which leads to the formation of oximes through a nucleophilic addition reaction. This interaction is crucial for the compound’s role in biochemical processes, as it facilitates the conversion of ketones and aldehydes into oximes .
Cellular Effects
The effects of 4’-Methoxyacetophenone oxime on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oximes, including 4’-Methoxyacetophenone oxime, can induce necrosis and apoptosis in different cell models, such as skeletal muscle, kidney, liver, and neural cells . These effects are mediated through the activation of specific caspases and the formation of reactive oxygen species.
Molecular Mechanism
At the molecular level, 4’-Methoxyacetophenone oxime exerts its effects through binding interactions with biomolecules. The compound acts as a nucleophile, reacting with electrophilic centers in enzymes and proteins. This interaction leads to enzyme inhibition or activation, depending on the specific target. Additionally, 4’-Methoxyacetophenone oxime can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methoxyacetophenone oxime change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Methoxyacetophenone oxime remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4’-Methoxyacetophenone oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and enhanced cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
4’-Methoxyacetophenone oxime is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound can also affect metabolic flux and metabolite levels by influencing key metabolic enzymes and cofactors. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4’-Methoxyacetophenone oxime within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. Understanding these processes is crucial for determining the compound’s bioavailability and its potential effects on different tissues .
Subcellular Localization
4’-Methoxyacetophenone oxime exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .
属性
IUPAC Name |
(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHMWCSTKXDLH-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 4'-methoxyacetophenone oxime in chelating resins?
A1: 4'-Methoxyacetophenone oxime plays a crucial role as a ligand in the formation of chelating resins. [] The molecule contains an oximino group (-N=OH) and a phenolic hydroxyl group (-OH). These groups act as binding sites for metal ions, enabling the resin to capture and remove specific metals from solutions. [] The research highlights that the metal ions, including Co(II), Ni(II), and Cu(II), coordinate with the resin through the nitrogen atom of the oximino group and the oxygen atom of the phenolic hydroxyl group. []
Q2: How does the incorporation of 4'-methoxyacetophenone oxime into a formaldehyde resin impact its metal-binding properties?
A2: The study demonstrates that incorporating 4'-methoxyacetophenone oxime into a formaldehyde resin results in a material with enhanced metal chelating capabilities. [] The researchers synthesized two resins: one using 2-hydroxy-4-methoxyacetophenone-formaldehyde and the other using 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde. [] By analyzing the metal chelates formed with Co(II), Ni(II), and Cu(II), they found a metal-to-ligand ratio of 1:2, indicating the presence of two binding sites from the ligand for each metal ion. [] This highlights the role of the oxime group and the phenolic hydroxyl group in creating a strong chelating environment within the resin matrix.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
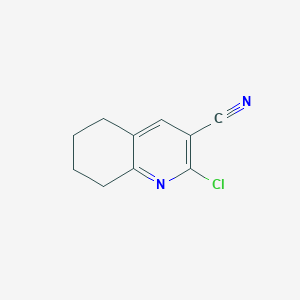
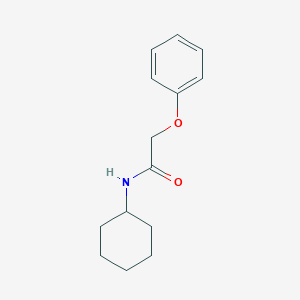
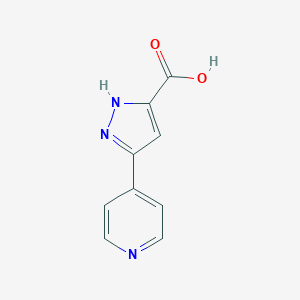
![N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B185573.png)
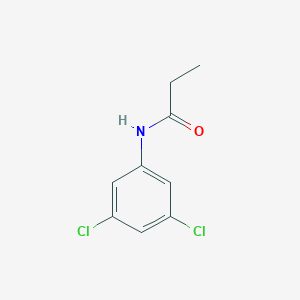

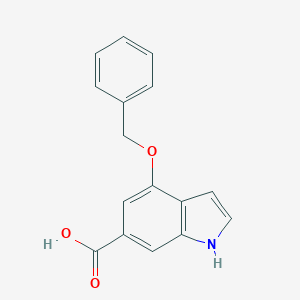
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
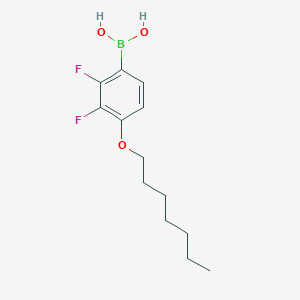
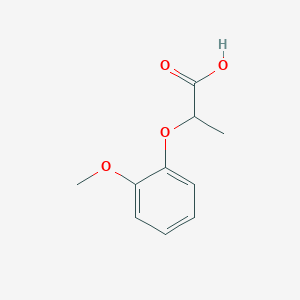
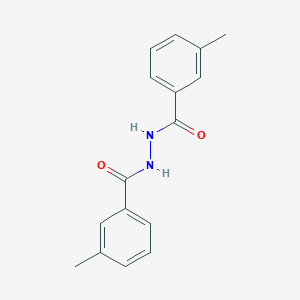
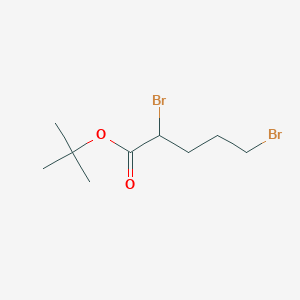
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)

